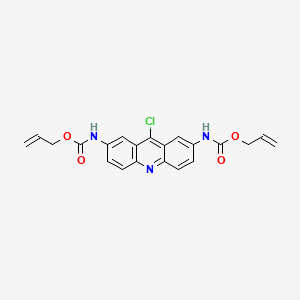
2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate is a complex organic compound that features a combination of acridine and carbamate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade typically involves multiple steps. One common method starts with the preparation of the acridine derivative, followed by the introduction of the carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound.
科学研究应用
Prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It can be used in the development of new materials with specific properties, such as enhanced durability or conductivity.
作用机制
The mechanism of action of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes. The pathways involved can include binding to DNA or proteins, leading to changes in their function or structure.
相似化合物的比较
Similar Compounds
- Prop-2-enyl N-phenylcarbamate
- Prop-2-enyl N-(2-chlorophenyl)carbamate
- Prop-2-enyl N-(4-methoxyphenyl)carbamate
Uniqueness
What sets 2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade apart from similar compounds is its unique combination of acridine and carbamate groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
2,7-Bis(alloxycarbonylamino)-9-chloroacridine is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing on recent research findings.
2,7-Bis(alloxycarbonylamino)-9-chloroacridine is synthesized through a multi-step process involving the reaction of 9-chloroacridine with alloxycarbonylamino groups. This compound features a unique structure that contributes to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Biological Activities
The biological activities of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of chlorinated acridine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated inhibition against Staphylococcus aureus and Pseudomonas aeruginosa with inhibition rates of 83.4% and 78.8%, respectively . The antibacterial potential of acridine derivatives is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
2. Antiproliferative Effects
In vitro studies have shown that 2,7-Bis(alloxycarbonylamino)-9-chloroacridine exhibits antiproliferative effects against various cancer cell lines. Specifically, it has been reported to induce a growth inhibition effect of approximately 40% to 45% in leukemia cell lines (U937) after 72 hours of treatment . The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell cycle arrest.
3. Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. In assays measuring the ability to scavenge free radicals, derivatives showed varying degrees of activity, with some exhibiting inhibition ratios comparable to standard antioxidants like ascorbic acid . This property is crucial for mitigating oxidative stress-related diseases.
Table 1: Summary of Biological Activities
The biological activities of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine are likely mediated through multiple mechanisms:
- DNA Intercalation : Acridine derivatives often intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species Generation : The compound may induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.
- Enzyme Inhibition : Some studies suggest that acridine derivatives can inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
属性
CAS 编号 |
887353-21-1 |
|---|---|
分子式 |
C21H18ClN3O4 |
分子量 |
411.8 g/mol |
IUPAC 名称 |
prop-2-enyl N-[9-chloro-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate |
InChI |
InChI=1S/C21H18ClN3O4/c1-3-9-28-20(26)23-13-5-7-15-17(11-13)25-18-12-14(6-8-16(18)19(15)22)24-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,23,26)(H,24,27) |
InChI 键 |
QSDSFWYUDYFZLP-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)NC(=O)OCC=C |
规范 SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















